N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O4/c21-13-7-10-18(16(11-13)19(25)15-3-1-2-4-17(15)22)23-20(26)12-5-8-14(9-6-12)24(27)28/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLXFCOHBXXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), sodium methoxide (NaOCH3), thiourea.
Major Products Formed
Oxidation: Formation of amines or hydroxylamines.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzamides or benzoyl derivatives.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Key Characteristics :
- Steric effects : The 2-chlorobenzoyl group introduces steric hindrance, affecting molecular conformation and intermolecular interactions.
Structural Analogues with Halogen and Functional Group Variations
Table 1: Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
- Nitro Group Position :
- Halogen Effects: Dichloro substitution (target compound) vs. CF₃ vs. Cl (): Trifluoromethyl groups increase metabolic stability and lipophilicity, favoring pharmacokinetics in drug design .
Crystallographic and Structural Insights
- Asymmetric Units : highlights that analogs like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) exhibit two molecules per asymmetric unit, influenced by nitro and halogen interactions. The target compound’s dichloro groups may lead to distinct packing motifs .
- Validation : Tools like SHELXL () are critical for resolving complex structures with multiple substituents, ensuring accurate bond lengths and angles .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Molecular Structure:
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 353.17 g/mol. The compound features multiple functional groups, including chloro and nitro substituents, which contribute to its reactivity and biological activity.
Synthesis:
The synthesis typically involves the acylation of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Electrophilic Substitution: The chloro groups can participate in electrophilic substitution reactions, enhancing the compound's reactivity and interaction with biological targets.
Case Studies
- Antimicrobial Activity: A recent study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. The compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Anti-inflammatory Studies: In vitro experiments revealed that this compound significantly reduced the production of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a possible mechanism involving the inhibition of NF-kB signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide | Contains bromo group | Different reactivity profile due to bromine substitution |
| N-[3-Chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide | Contains trifluoromethyl | Offers different electronic properties affecting reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-2-(2-chlorobenzoyl)aniline with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) under reflux. Key parameters include:
- Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Solvent Choice : Dichloromethane ensures solubility of both aromatic amines and acyl chlorides.
- Purification : Column chromatography or recrystallization (e.g., using ethanol) yields >85% purity .
- Data Table :
| Reagent Ratio (Amine:Acyl Chloride) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | DCM | 0–5 | 78 |
| 1:1.5 | THF | 25 | 65 |
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., nitro group at C4 of benzamide, chlorobenzoyl at C2). Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 414.0425 for CHClNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How does the substitution pattern on the benzamide core influence enzyme inhibition efficacy, particularly in anticancer applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity (IC) against kinases (e.g., EGFR, VEGFR) using:
- In vitro assays : Fluorescence polarization (FP) or ADP-Glo™ kinase assays.
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding interactions. The 4-nitro group enhances electron-withdrawing effects, stabilizing π-π stacking with kinase active sites .
- Data Table :
| Derivative | Target Kinase | IC (nM) |
|---|---|---|
| 4-Nitrobenzamide | EGFR | 12.5 ± 1.2 |
| 3-Methoxybenzamide | EGFR | 45.3 ± 3.8 |
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture media to minimize variability.
- Dose-Response Curves : Validate activity across a range of concentrations (1 nM–100 µM) to confirm reproducibility.
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects that may explain discrepancies .
Experimental Design Considerations
Q. How can researchers optimize reaction conditions for selective reduction of the nitro group to an amine without affecting other functional groups?
- Methodological Answer :
- Catalytic Hydrogenation : Use H gas (1–3 atm) with 10% Pd/C in ethanol at 50°C. Monitor by TLC to halt reaction at the amine stage.
- Chemoselective Reagents : SnCl/HCl selectively reduces nitro to amine while preserving chlorobenzoyl groups .
Q. What computational tools are recommended for predicting the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate parameters like LogP (2.8), aqueous solubility (-4.2 LogS), and cytochrome P450 inhibition.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 72%) based on structural alerts (e.g., nitro groups) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. For example:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.05 |
| DMSO | 25.8 |
- Co-Solvency Systems : Test combinations like PBS with 10% DMSO for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
